molecular formula C9H7N3S B6576353 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene CAS No. 32835-39-5

10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene

Cat. No. B6576353
CAS RN: 32835-39-5
M. Wt: 189.24 g/mol
InChI Key: HRBVAEOOKCYONQ-UHFFFAOYSA-N
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Description

10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is a useful research compound. Its molecular formula is C9H7N3S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
The exact mass of the compound 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is 189.03606841 g/mol and the complexity rating of the compound is 211. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage in the cells . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth and division .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in DNA damage. This is due to the inhibition of EGFR and PARP-1, respectively . In particular, some derivatives of the compound have shown potent cytotoxic activities against certain cancer cells .

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9-11-10-5-12(7)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVAEOOKCYONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186504
Record name 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

CAS RN

32835-39-5
Record name 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032835395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L3H85Z90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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